molecular formula C15H11NO B8797055 1-Phenylisoquinolin-3(2H)-one

1-Phenylisoquinolin-3(2H)-one

Cat. No.: B8797055
M. Wt: 221.25 g/mol
InChI Key: AFKGUDWNEZXPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylisoquinolin-3(2H)-one is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. The compound features a planar isoquinolinone group with a phenyl ring attached in a twisted fashion, a conformation confirmed by X-ray crystallography . Scientific literature indicates that 3-arylisoquinoline derivatives, which share this compound's core structure, have been developed as new chemotherapeutic agents and have exhibited potent cytotoxicity against several different human tumor cell lines . This potent antitumor activity has been further studied through molecular modeling to correlate structure-activity relationships, positioning this scaffold as a valuable template for developing anti-cancer therapeutics . The isoquinoline framework is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and alkaloids with a wide array of pharmacological activities . As part of this important chemical family, this compound serves as a key intermediate for further chemical modifications and biological evaluation. This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-phenyl-2H-isoquinolin-3-one

InChI

InChI=1S/C15H11NO/c17-14-10-12-8-4-5-9-13(12)15(16-14)11-6-2-1-3-7-11/h1-10H,(H,16,17)

InChI Key

AFKGUDWNEZXPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylisoquinolin 3 2h One

Strategies for Core Isoquinolinone Ring Formation

The formation of the isoquinolinone core can be achieved through various synthetic strategies, broadly categorized into cyclization and annulation reactions. These methods offer diverse pathways to access this important heterocyclic system.

Cyclization Reactions

Cyclization reactions involve the formation of the isoquinolinone ring from a pre-functionalized linear precursor. These can be further classified into intramolecular and intermolecular approaches.

Intramolecular cyclization is a powerful strategy that involves the ring closure of a single molecule. One notable example is the use of Mannich-type reactions. A highly stereoselective acyl-Mannich reaction of isoquinolines with aldehydes, promoted by a Hayashi–Jørgensen secondary amine catalyst, provides a facile route to useful synthetic intermediates. rsc.orgresearchgate.net This approach allows for the generation of complex structures with high enantiomeric excesses. rsc.org

Another intramolecular strategy involves the copper-catalyzed cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is environmentally friendly and proceeds under mild conditions without the need for organic solvents, additives, or ligands. nih.gov By selecting the appropriate protecting group on the oxime, either N–O or O–H bond cleavage can be triggered, leading to the selective synthesis of isoquinolines or isoquinoline (B145761) N-oxides. nih.gov

Table 1: Examples of Intramolecular Cyclization Reactions for Isoquinoline Derivatives

Reaction Type Key Reagents/Catalysts Starting Materials Product Type Reference
Acyl-Mannich Reaction Hayashi–Jørgensen catalyst, CbzCl or Boc2O Isoquinolines, Aldehydes Tetrahydroprotoberberine alkaloid precursors rsc.org
Copper-Catalyzed Cyclization Cu(I) (E)-2-alkynylaryl oxime derivatives Isoquinolines, Isoquinoline N-oxides nih.gov

Intermolecular cyclization strategies involve the reaction of two or more different molecules to form the isoquinolinone ring. A notable example is the zinc(II) triflate-catalyzed aerobic cyclocondensation of ortho-alkynylbenzaldehydes with arylamines. mdpi.comresearchgate.net This method provides good to high yields of 2,3-diarylisoquinolin-1(2H)-ones and is advantageous due to the use of a commercially available, air-stable, and inexpensive Lewis acid catalyst. mdpi.comresearchgate.net The reaction proceeds under an oxygen atmosphere in the presence of a base. mdpi.comresearchgate.net

Historically, direct intermolecular cyclocondensation of 2-(1-alkynyl)-benzaldehydes with primary amines to form isoquinolones has been less common. One of the earlier methods involved an aerobic cyclocondensation with benzyl amines and primary aliphatic amines using an excess of CuBr·SMe2 to yield 4-bromoisoquinolin-1(2H)-ones. mdpi.com Another procedure utilized Cu(OAc)2-catalyzed reaction of water with 2-(1-alkynyl)benzaldimines. mdpi.com

Table 2: Intermolecular Cyclocondensation for Isoquinolone Synthesis

Catalyst/Promoter Starting Material 1 Starting Material 2 Product Key Features Reference
Zn(OTf)2 ortho-Alkynylbenzaldehydes Arylamines 2,3-Diarylisoquinolin-1(2H)-ones Air-stable, cheap catalyst, high atom utilization mdpi.comresearchgate.net
CuBr·SMe2 2-(1-Alkynyl)benzaldehydes Benzyl amines, Aliphatic amines 4-Bromoisoquinolin-1(2H)-ones Aerobic conditions mdpi.com
Cu(OAc)2 2-(1-Alkynyl)benzaldimines Water Isoquinolones - mdpi.com

Annulation Reactions

Annulation reactions involve the formation of a new ring onto an existing one. These methods are particularly useful for constructing the isoquinolinone skeleton from readily available aromatic precursors.

Palladium-catalyzed C-H activation and annulation has emerged as a powerful tool for the synthesis of isoquinolinones. This approach allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical route. A regioselective C-H functionalization/annulation reaction of N-sulfonyl amides and allylbenzenes has been reported. acs.orgorganic-chemistry.orgacs.org This reaction proceeds through a palladium-catalyzed C(sp2)–H allylation/aminopalladation/β–H elimination/isomerization sequence, using ambient air as the terminal oxidant. acs.orgorganic-chemistry.orgacs.org

Another example is the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters to afford various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.comnii.ac.jp This method provides a complementary approach to those using rhodium catalysts. mdpi.com A cross-coupling strategy involving palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation has also been developed to synthesize isoquinolin-1(2H)-ones from benzamides and α-bromo ketones. researchgate.net

Table 3: Palladium-Catalyzed C-H Activation/Annulation for Isoquinolinone Synthesis

Starting Material 1 Starting Material 2 Catalyst System Product Type Key Features Reference
N-Sulfonyl amides Allylbenzenes Pd(TFA)2, Cu(OAc)2 Isoquinolinones, Pyridinones Ambient air as oxidant, high regioselectivity acs.orgorganic-chemistry.orgacs.org
N-Methoxybenzamides 2,3-Allenoic acid esters Palladium catalyst 3,4-Dihydroisoquinolin-1(2H)-ones High regioselectivity, good yields mdpi.comnii.ac.jp
Benzamides α-Bromo ketones Palladium catalyst Isoquinolin-1(2H)-one derivatives Cross-coupling strategy researchgate.net

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. A one-pot tandem reaction sequence has been developed for the synthesis of isoquinolones from 2-vinylbenzaldehydes and aniline derivatives. nih.govacs.orgacs.org This sequence involves imine formation, followed by a thermal 6π-electrocyclization of the resulting 1-azatriene intermediate to form a 1,2-dihydroisoquinoline. nih.govacs.orgacs.org Subsequent aerobic oxidation, promoted by either Cu(OAc)2 or a Pd(OAc)2 catalyst, furnishes the desired isoquinolone derivatives. nih.govacs.orgacs.org The stability of the 1,2-dihydroisoquinoline intermediate is a crucial factor in the success of this protocol. acs.org

Table 4: Tandem Reaction for Isoquinolone Synthesis

Starting Material 1 Starting Material 2 Key Steps Promoter/Catalyst for Oxidation Product Reference
2-Vinylbenzaldehydes Aniline derivatives Imine formation, 6π-electrocyclization, Aerobic oxidation Cu(OAc)2 or Pd(OAc)2 Isoquinolone derivatives nih.govacs.orgacs.org
SNAr Reaction Followed by Cyclization

An efficient pathway to 1-phenylisoquinolin-3(2H)-one involves a one-pot procedure initiated by a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by a copper-catalyzed intramolecular cyclization. This method utilizes readily available 2-halobenzonitriles and ketones as starting materials. sci-hub.senih.govorganic-chemistry.org

The reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), which facilitates the initial SNAr reaction between the 2-halobenzonitrile and the enolate of a ketone. Following the initial substitution, a copper(II) acetate (B1210297) catalyst promotes the intramolecular cyclization to form the isoquinolinone ring. sci-hub.senih.govorganic-chemistry.org The choice of solvent and temperature is crucial, with toluene often being the solvent of choice and reaction temperatures around 100 °C. sci-hub.seorganic-chemistry.org

The methodology has been demonstrated to be effective for a range of substituted ketones. For instance, the reaction of 2-bromobenzonitrile with acetophenone derivatives furnishes the corresponding 3-phenylisoquinolin-1(2H)-one products in good yields. sci-hub.se

EntryKetoneProductYield (%)
1Acetophenone3-Phenylisoquinolin-1(2H)-one82
24'-Methylacetophenone3-(p-Tolyl)isoquinolin-1(2H)-one89
34'-Methoxyacetophenone3-(4-Methoxyphenyl)isoquinolin-1(2H)-one92
44'-Chloroacetophenone3-(4-Chlorophenyl)isoquinolin-1(2H)-one78

Reaction Conditions: 2-bromobenzonitrile (0.5 mmol), ketone (1.0 mmol), KOtBu (1.5 mmol), Cu(OAc)2 (10 mol%), toluene (4.0 mL), 100 °C, 10 h. sci-hub.se

This approach is advantageous due to its operational simplicity, cost-effectiveness, and the use of commercially available starting materials, providing a practical route to variously substituted isoquinolones. sci-hub.seorganic-chemistry.org

Cascade Reactions Initiated by C-H Activation

Cascade reactions involving C-H activation have emerged as a powerful and atom-economical strategy for the synthesis of complex heterocyclic systems like isoquinolinones. These methods obviate the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Palladium-catalyzed cascade reactions have been successfully employed in the synthesis of isoquinolin-1(2H)-one derivatives. One such strategy involves the ortho-C-H bond activation of benzamides and their subsequent annulation with α-bromo ketones. This one-pot method proceeds via a cross-coupling and intramolecular addition of an N-C bond, yielding a variety of isoquinolin-1(2H)-one derivatives in moderate to good yields.

Another prominent approach utilizes rhodium(III)-catalyzed C-H activation. In these reactions, N-methoxybenzamides can undergo annulation with alkynes to afford isoquinolinones. This transformation is highly efficient and can be performed under relatively mild conditions. The versatility of this method allows for the synthesis of a diverse array of substituted isoquinolinones by varying both the benzamide and alkyne coupling partners.

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods for the synthesis of isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. While methodologies for the asymmetric synthesis of this compound are not extensively documented, significant progress has been made in the enantioselective synthesis of the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) core, particularly in establishing chirality at the C1 position. mdpi.comresearchgate.netnih.gov

These strategies often rely on the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (DHIQ) precursor. Key approaches include:

Catalytic Asymmetric Hydrogenation: Chiral transition-metal catalysts, particularly those based on iridium and ruthenium, have been effectively used for the asymmetric hydrogenation of C=N bonds in DHIQs. mdpi.com The choice of chiral ligand is critical for achieving high enantioselectivity.

Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a chiral catalyst. Ruthenium-based catalysts have shown considerable success in the asymmetric transfer hydrogenation of 1-substituted DHIQs, yielding chiral THIQs with high enantiomeric excess (ee). mdpi.com

Use of Chiral Auxiliaries: Chirality can be introduced by attaching a chiral auxiliary to the nitrogen atom of the DHIQ ring. Subsequent diastereoselective reduction of the imine bond, followed by removal of the auxiliary, affords the chiral THIQ. researchgate.netnih.gov

While these methods primarily focus on the synthesis of THIQs, they provide a conceptual framework for the development of future asymmetric syntheses of this compound, potentially through asymmetric C-H activation or other novel chiral catalytic strategies.

Sustainable and Green Chemistry Methodologies in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes to isoquinolinones. These efforts aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free reactions represents a significant goal in green synthesis. While specific examples for the direct synthesis of this compound under these conditions are still emerging, the broader field of isoquinoline synthesis has seen progress in this area. bohrium.comresearchgate.net

Approaches that align with these principles include:

Thermal Cyclization: In some cases, intramolecular cyclization reactions to form the isoquinoline core can be induced by thermal means without the need for a catalyst.

Solid-State Reactions: Performing reactions in the solid state can eliminate the need for solvents, reducing waste and simplifying product purification.

These methodologies often require careful selection of substrates that are sufficiently reactive to proceed under catalyst- and solvent-free conditions. The development of such protocols for this compound remains an active area of research.

Utilization of Recyclable Catalytic Systems (e.g., Ru(II)/PEG-400)

A key aspect of sustainable chemistry is the use of recyclable catalysts to minimize waste and reduce costs. The combination of a ruthenium(II) catalyst with polyethylene glycol (PEG-400) as a reaction medium has proven to be a highly effective and recyclable system for the synthesis of isoquinolinones.

In this system, the Ru(II) catalyst facilitates the C-H activation and annulation of suitable starting materials, such as N-methoxybenzamides with alkynes. PEG-400 serves as a green, biodegradable, and non-toxic solvent that also helps to stabilize the catalyst. A significant advantage of this system is the ease of product isolation and catalyst recycling. Typically, the product can be extracted with a non-polar solvent (e.g., diethyl ether), leaving the catalyst dissolved in the PEG-400 phase, which can then be reused for subsequent reactions with minimal loss of activity.

CycleYield (%)
192
290
389
487
585

Recyclability of the Ru(II)/PEG-400 catalytic system in the synthesis of an isoquinolinone derivative.

This methodology not only provides high yields of the desired products but also aligns with green chemistry principles by employing a recyclable catalyst and a biodegradable solvent.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as an energy-efficient technique that can significantly reduce reaction times and improve product yields. The application of microwave irradiation to the synthesis of isoquinolinone derivatives has demonstrated several advantages over conventional heating methods.

The rapid heating provided by microwaves can accelerate reaction rates, often leading to cleaner reactions with fewer side products. This has been particularly effective in transition metal-catalyzed reactions, such as palladium-catalyzed cyclization reactions, for the construction of the isoquinoline scaffold. The use of microwave heating can also enable reactions to be carried out in more environmentally friendly solvents, such as water or ethanol, or even under solvent-free conditions.

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes.

Increased Yields: The rapid and uniform heating can lead to higher conversion rates and improved product yields.

Enhanced Purity: The reduction in reaction time often minimizes the formation of byproducts, simplifying purification.

These advantages make microwave-assisted synthesis a valuable tool for the sustainable and efficient production of this compound and its analogues.

Flow Chemistry Applications in this compound Synthesis

Further research and development in synthetic methodologies may lead to the future application of these techniques for this compound.

Reaction Chemistry and Mechanistic Elucidation of 1 Phenylisoquinolin 3 2h One

Electrophilic and Nucleophilic Reactivity at the Isoquinolinone Core

The isoquinolinone core possesses both electrophilic and nucleophilic centers, allowing for a diverse range of chemical modifications.

The thio-analogue of 1-phenylisoquinolin-3(2H)-one, where the carbonyl oxygen is replaced by sulfur to form a thione, exhibits potent nucleophilic character at the sulfur atom. This allows for electrophilic S-alkylation reactions. For instance, the thione functionality can react with alkyl halides, such as 2-chloromethylquinazolin-4(3H)-one, in the presence of a mild base like sodium acetate (B1210297). acs.org In this reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the chloride leaving group and forming a new carbon-sulfur bond. This S-alkylation is a key step in the synthesis of more complex, fused heterocyclic systems. acs.org

In the isoquinoline (B145761) ring system, nucleophilic substitution is favored at the C1 position. quora.com This preference is attributed to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density at the adjacent C1 carbon, making it more electrophilic and susceptible to attack by nucleophiles. When a nucleophile attacks the C1 position, the negative charge in the resulting intermediate can be effectively stabilized by delocalization into the benzene (B151609) ring, which is a more favorable stabilization compared to an attack at other positions. quora.com

In the context of N-acyl/sulfonyl tetrahydroisoquinolines, a related saturated scaffold, the C1 position can be functionalized through oxidative activation. frontiersin.org An oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can facilitate the formation of a reactive N-acyliminium ion intermediate. This electrophilic intermediate is then readily trapped by a wide range of electron-rich nucleophiles, including organostannanes like allyltributylstannane, leading to the formation of a new carbon-carbon bond at the C1 position. frontiersin.org While this example involves a tetrahydroisoquinoline, the underlying principle of activating the C1 position for nucleophilic attack is relevant to the broader isoquinoline class.

Transition-Metal-Catalyzed Transformations Involving this compound

Transition-metal catalysis has emerged as a powerful tool for the functionalization of the this compound core, enabling the formation of C-C and C-X bonds with high efficiency and selectivity.

Direct C-H functionalization is an atom-economical strategy for modifying the isoquinolinone scaffold without the need for pre-functionalized starting materials. Palladium catalysis is widely employed for this purpose, often targeting the C2 position of the quinoline N-oxide counterpart.

Mechanistic studies suggest that these reactions can proceed through a double C-H activation process. mdpi.com The reaction pathway often involves a carboxylate-assisted concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage is the rate-limiting step. mdpi.com For example, the palladium-catalyzed C2 arylation of quinoline N-oxides with aryl bromides follows a Pd(0)/Pd(II) catalytic cycle involving an inner-sphere CMD mechanism. mdpi.com

Copper catalysts have also been utilized for C-H functionalization. For instance, the direct carbamoylation of quinoline N-oxides at the C2 position can be achieved using CuBr as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com

Catalyst SystemPosition FunctionalizedReagentKey Features
Pd(OAc)₂ / Ag₂CO₃C2IndoleDouble C-H activation; Carboxylate-assisted CMD mechanism. mdpi.com
Pd(OAc)₂C2Aryl BromidesPd(0)/Pd(II) cycle; Inner-sphere CMD mechanism. mdpi.com
CuBr / TBHPC2HydrazinecarboxamidesPalladium catalysts were found to be ineffective for this transformation. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a robust method for creating carbon-carbon bonds and synthesizing complex derivatives of the isoquinolinone core. This reaction typically involves the coupling of an aryl halide derivative of isoquinolinone with a boronic acid or its ester in the presence of a palladium catalyst and a base.

A series of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones have been synthesized using this methodology. nih.govresearchgate.netnih.gov In these syntheses, an 8-chloro-substituted 2-phenylisoquinolin-1(2H)-one derivative was coupled with various pyrimidinyl boronic acids. nih.govnih.gov The reaction conditions were optimized, identifying a combination of a palladium catalyst, a phosphine ligand, and a base as being most effective.

The general procedure involves reacting the aryl halide with the boronic acid in a mixed solvent system, such as THF/H₂O, at an elevated temperature. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, the combination of Pd(PPh₃)₂Cl₂, Sphos as the ligand, and K₂CO₃ as the base has proven to be highly efficient, affording the desired coupled products in yields ranging from 40% to 98%. nih.govresearchgate.netnih.gov This method allows for the introduction of diverse pyrimidine motifs at the C-8 position of the isoquinolinone ring. nih.govresearchgate.netnih.gov

EntryPyrimidinyl Boronic Acid/EsterCatalyst/LigandYield (%)
3a2-(4-methoxyphenyl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ / Sphos98% nih.gov
3b2-(4-ethoxyphenyl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ / Sphos95% nih.gov
3g5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidinePd(PPh₃)₂Cl₂ / Sphos80% nih.gov
3iN,N-dimethyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyridin-2-aminePd(PPh₃)₂Cl₂ / Sphos92% nih.gov
3k2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidinePd(PPh₃)₂Cl₂ / Sphos40% nih.gov

Reaction conditions: (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, boronic acid/ester, K₂CO₃, in THF/H₂O at 65 °C for 12 h. nih.gov

Aerobic oxidation protocols utilize molecular oxygen, typically from the air, as the terminal oxidant, representing a green and sustainable approach to chemical synthesis. Visible-light photoredox catalysis can be employed for the selective C1–H carbonylation of N-methylene iminium salts derived from isoquinolines. nih.gov

In these protocols, the isoquinolinium salt, upon irradiation with visible light, forms an excited state. nih.gov This excited species can undergo a photoinduced electron transfer (PET) process to generate an α-carbon radical. This radical is then trapped by molecular oxygen to form a peroxy radical intermediate, which ultimately leads to the formation of the isoquinolone product. nih.gov Interestingly, the N-methyleneiminium substrates themselves can act as photosensitizers, obviating the need for an external photocatalyst in some cases. nih.gov The reaction is typically performed in a solvent like acetonitrile at room temperature, using a base such as DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov

Photochemical and Photophysical Reactivity Studies

The interaction of this compound and its derivatives with light is a key area of research, particularly concerning its potential in energy and chemical conversion technologies. The electronic properties endowed by the phenylisoquinoline scaffold are central to these functions.

Photosensitizer Applications (e.g., in CO2 reduction catalysis)

While direct studies on this compound as a photosensitizer are not extensively documented, significant research has been conducted on iridium(III) complexes that incorporate the closely related 1-phenylisoquinoline (B189431) (piq) ligand. These complexes have demonstrated considerable efficacy as photosensitizers in the photocatalytic reduction of carbon dioxide (CO2).

An exemplary complex, [Ir(piq)₂(dmb)]⁺ (where dmb is 4,4′-dimethyl-2,2′-bipyridine), exhibits strong absorption in the visible light spectrum and possesses a remarkably long excited-state lifetime of 2.8 microseconds (μs). acs.orgnih.gov This long lifetime is crucial for efficient energy transfer in photocatalytic cycles. In a mixed system with a Rhenium(I) catalyst, this iridium complex acts as a potent and stable redox photosensitizer for the selective conversion of CO2 to carbon monoxide (CO). acs.orgnih.gov

The photocatalytic performance of this system has been quantified using different sacrificial reductants. With 1-benzyl-1,4-dihydronicotinamide (BNAH), a quantum yield for CO production (ΦCO) of 0.16 was achieved. acs.orgnih.gov Performance was significantly enhanced when using 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) as the reductant, reaching a ΦCO of up to 0.41 and a turnover number (TON) of 1700. nih.govfigshare.com These iridium-based photosensitizers are noted for their higher stability compared to more commonly used Ruthenium(II) complexes, whose decomposition products can interfere with the catalytic process. acs.orgnih.gov

Photophysical and Photocatalytic Properties of [Ir(piq)₂(dmb)]⁺ Photosensitizer
PropertyValueSignificance
Absorption Maximum (Visible)444 nm (ε = 7800 M⁻¹ cm⁻¹)Strong absorption of visible light enhances energy capture. acs.org
Excited State Lifetime (τ)2.8 μsLong lifetime allows for efficient electron transfer to the catalyst. acs.orgnih.gov
Quantum Yield (ΦCO) with BNAH0.16Demonstrates efficient conversion of photons to chemical products. acs.orgnih.gov
Quantum Yield (ΦCO) with BIH0.40 - 0.41Shows high efficiency with an optimized reductant. nih.govfigshare.com
Turnover Number (TONCO) with BIH1700Indicates high catalyst stability and productivity. nih.govfigshare.com

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which this compound undergoes chemical transformations requires a combination of experimental and theoretical techniques. These methods provide deep insights into reaction kinetics, transition states, and the influence of various reaction parameters.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. slideshare.net For instance, comparing the rate of a reaction involving a C-H bond to that of the same reaction with a C-D (deuterium) bond can reveal if the C-H bond cleavage is mechanistically significant. wikipedia.org

While specific KIE studies on this compound are not prominently featured in the literature, this methodology would be invaluable for investigating its functionalization reactions. By measuring the KIE, researchers could determine the nature of transition states and validate proposed mechanistic pathways, such as those involving proton transfer or C-H activation at the isoquinolinone core or the phenyl substituent.

In-Situ Spectroscopic Monitoring of Reactions

To capture the transient nature of chemical reactions, in-situ spectroscopic techniques are indispensable. Methods like time-resolved Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction system. nih.gov This provides direct evidence of reaction pathways and kinetics that cannot be obtained from endpoint (ex-situ) analysis alone. nih.govbirmingham.ac.uk

Applying in-situ spectroscopy to the reactions of this compound would enable the direct observation of reactive intermediates. For instance, in a photocatalytic cycle, these techniques could potentially detect short-lived radical ions or coordination complexes, providing a more complete and accurate picture of the catalytic mechanism.

Mechanistic Insights from Computational Chemistry

Computational chemistry offers a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone. Quantum mechanical methods, such as Density Functional Theory (DFT), are used to model the electronic structure of reactants, products, and transition states. sapub.org

In the context of the 1-phenylisoquinoline scaffold, Time-Dependent DFT (TD-DFT) has been successfully applied to understand the photophysical properties of the aforementioned iridium complexes. tandfonline.comacs.org These calculations help elucidate the nature of the crucial metal-to-ligand charge transfer (MLCT) transitions and predict absorption and emission spectra, aligning well with experimental data. tandfonline.comacs.org For this compound itself, computational studies could be used to map potential energy surfaces for its various reactions, calculate activation energy barriers, and predict the geometries of transition states, thereby providing a theoretical framework to explain and predict its chemical reactivity.

Derivatives and Analogs of 1 Phenylisoquinolin 3 2h One: Design and Synthesis

Functionalization Strategies

Modification of the 1-phenylisoquinolin-3(2H)-one core is achieved through various chemical strategies that allow for the introduction of diverse functional groups at specific positions. These modifications are instrumental in modulating the compound's physicochemical properties and biological activity.

The nitrogen atom at the 2-position of the isoquinolinone ring is a common site for derivatization. N-substitution allows for the introduction of a wide array of substituents, significantly influencing the molecule's properties.

N-Alkylation: This is a fundamental strategy to introduce alkyl groups onto the nitrogen atom. Methods often involve the use of alkyl halides in the presence of a base. For instance, N-alkyl benzisoxazol-3(1H)-ones, which are structurally related, are synthesized via base-mediated alkylation using benzylic, allylic, or primary alkyl halides nih.gov.

N-Arylation: The introduction of aryl groups at the nitrogen position can be achieved through methods like amidine N-arylation, which has been successfully applied to the synthesis of quinazolin-4(3H)-ones, a related heterocyclic system nih.gov.

These N-substitutions can alter the compound's lipophilicity, steric profile, and potential for hydrogen bonding, which are critical determinants of biological activity.

Modification of the isoquinolinone ring itself, particularly at positions other than the nitrogen or the phenyl-bearing carbon, offers another avenue for creating diverse analogs. C-H activation has emerged as a powerful tool for direct functionalization, avoiding the need for pre-functionalized substrates.

Palladium-Catalyzed C-H Activation: Palladium catalysts have been effectively used for the C-H activation and subsequent annulation of N-methoxy benzamides with allenoic acid esters to synthesize 3,4-substituted hydroisoquinolones mdpi.com. This highlights the potential for introducing substituents at various positions on the isoquinolinone core.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have also been employed for the synthesis of isoquinolines through C-H activation/C-N cyclization reactions, demonstrating the versatility of transition metal catalysis in modifying this scaffold rsc.orgacs.org.

Suzuki-Miyaura Coupling at C-8: A notable example of targeted functionalization is the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones. This was achieved through a Suzuki-Miyaura coupling reaction between the 8-chloro-substituted isoquinolinone and various pyrimidinyl boronic acids, showcasing a robust method for introducing complex aromatic systems at the C-8 position mdpi.com.

The table below summarizes the conditions and outcomes of a Suzuki-Miyaura coupling reaction for C-8 functionalization mdpi.com.

EntryPyrimidinyl Boronic AcidProductYield (%)
14-Methoxypyrimidin-2-ylboronic acid3a 94.9
24-Ethoxypyrimidin-2-ylboronic acid3b 98.0
34-(Dimethylamino)pyrimidin-2-ylboronic acid3i 95.0
44-(Piperidin-1-yl)pyrimidin-2-ylboronic acid3j 92.0

Data sourced from a study on the synthesis of 8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives.

The phenyl ring at the 1-position is another key site for modification. Introducing substituents on this ring can significantly impact the molecule's interaction with biological targets.

Friedel-Crafts Acylation: One-pot methods involving Friedel-Crafts acylation of substituted benzenes with 2-cyanomethylbenzoic acid, followed by intramolecular cyclization, have been used to synthesize 1-aryl-substituted 2H-isoquinolin-3-ones researchgate.net. This approach allows for the introduction of various substituents on the phenyl ring depending on the starting benzene (B151609) derivative.

Cross-Coupling Reactions: Standard cross-coupling reactions can be employed if the phenyl ring is pre-functionalized with a halide. This would allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.

Synthesis of Structurally Modified Analogs (e.g., fused systems, ring expansion/contraction)

Altering the core ring structure through fusion with other rings, or by expanding or contracting the existing rings, leads to novel analogs with distinct three-dimensional shapes and properties.

Fused Systems: Palladium-catalyzed domino reactions, such as a Heck/C-H activation/decarboxylation sequence, have been developed to construct fused isoquinolinediones and isoquinolinones acs.org. These methods allow for the assembly of complex polycyclic structures from simpler starting materials. The synthesis of fused tricyclic quinazolinones, a related class of compounds, has also been achieved through cyclization reactions nih.gov.

Ring Expansion/Contraction: While specific examples for this compound are not prevalent, general methodologies for ring expansion and contraction are well-established in organic chemistry. For example, the Dowd-Beckwith ring expansion can be used to expand cyclic ketones, and photomediated ring contractions of saturated heterocycles have also been reported wikipedia.orgnih.gov. These principles could potentially be applied to synthesize novel analogs of the isoquinolinone scaffold.

Strategies for Chiral Derivatization

The introduction of chirality is of paramount importance in drug design, as stereoisomers can exhibit vastly different pharmacological activities.

Asymmetric Synthesis: Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. For related tetrahydroisoquinoline derivatives, asymmetric 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones has been achieved, yielding products with high enantioselectivities mdpi.com.

Use of Chiral Starting Materials: A straightforward approach is to start the synthesis with a chiral precursor. For example, the synthesis of a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives began with the commercially available (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline nih.gov.

Chiral Derivatizing Reagents: In cases where a racemic mixture is synthesized, chiral derivatizing agents can be used to separate the enantiomers. These reagents react with both enantiomers to form diastereomers, which can then be separated by techniques like chromatography.

The development of these synthetic strategies is crucial for the continued exploration of the chemical space around the this compound core, paving the way for the discovery of new and improved therapeutic agents.

Theoretical and Computational Investigations of 1 Phenylisoquinolin 3 2h One

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the electronic properties and three-dimensional arrangement of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron distribution, and conformational stability.

For 1-phenylisoquinolin-3(2H)-one, these calculations would begin with geometry optimization to find the most stable conformation (the lowest energy arrangement of atoms). A key conformational feature to investigate would be the dihedral angle between the phenyl ring and the isoquinolinone core. For instance, in the related isomer 3-phenylisoquinolin-1(2H)-one, X-ray crystallography has shown that the phenyl ring is twisted relative to the planar isoquinolinone group, with a dihedral angle of 39.44°. A similar non-planar conformation would be expected for this compound to minimize steric hindrance.

Once the optimized geometry is obtained, analysis of the electronic structure can be performed. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions and reaction sites.

Density Functional Theory (DFT) Studies on Reactivity, Stability, and Reaction Pathways

Density Functional Theory (DFT) is a class of quantum chemical methods that has become the workhorse for studying the properties of medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost.

Reactivity and Stability: DFT is used to calculate a range of "conceptual DFT" descriptors that quantify a molecule's reactivity. These global and local indices predict how and where a molecule will react. For this compound, these descriptors would provide a detailed picture of its chemical behavior.

Table 1: Conceptual DFT Reactivity Descriptors

Descriptor Symbol Information Provided
Global Descriptors
Ionization Potential I The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity A The energy released when an electron is added (approximated as -ELUMO).
Electronegativity χ The ability of a molecule to attract electrons.
Chemical Hardness η The resistance of a molecule to change its electron distribution.
Electrophilicity Index ω A measure of the molecule's ability to act as an electrophile.
Local Descriptors
Fukui Functions f(r) Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

This table outlines the types of reactivity descriptors that would be calculated for this compound using DFT methods.

DFT calculations are also employed to assess the thermodynamic stability of the molecule and its potential tautomers (e.g., the enol form, 1-phenylisoquinolin-3-ol). By calculating the total electronic energies and thermodynamic properties (enthalpy, Gibbs free energy), the relative stability of different isomers can be determined, predicting which form is most likely to exist under equilibrium conditions.

Reaction Pathways: When studying a chemical reaction involving this compound, DFT can be used to map the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The calculation of the energy barriers (activation energies) associated with these transition states allows for the determination of reaction kinetics and the prediction of the most favorable mechanistic pathway.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change.

For this compound, MD simulations could be particularly useful for studying its interactions with solvent molecules, which can significantly influence its conformation and reactivity. Simulations could also model intermolecular interactions between multiple this compound molecules. For example, in the solid state of the isomer 3-phenylisoquinolin-1(2H)-one, molecules are linked by N—H···O and C—H···O hydrogen bonds to form dimers. MD simulations could be used to study the stability and dynamics of similar hydrogen-bonding networks in the liquid or solution phase. If this compound were to be investigated as a ligand for a biological target or for its interaction with a catalyst, MD simulations would be the primary tool to model the binding process, conformational changes, and the stability of the resulting complex.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) as a Computational Methodology

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations, most commonly with the Gauge-Independent Atomic Orbital (GIAO) method. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated spectrum with the experimental one can be crucial for confirming the structure, especially for complex molecules with ambiguous signals.

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Data

Proton Position Hypothetical Experimental δ (ppm) Calculated δ (ppm) (Method/Basis Set) Δδ (Calculated - Exp.)
H-4 6.50 6.55 +0.05
H-5 8.20 8.28 +0.08
H-8 7.80 7.86 +0.06
Phenyl H (ortho) 7.60 7.67 +0.07
Phenyl H (meta) 7.45 7.51 +0.06
Phenyl H (para) 7.50 7.55 +0.05

This table demonstrates how computationally predicted NMR chemical shifts would be compared against experimental values for structural validation of this compound.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Each calculated vibrational mode can be animated to visualize the atomic motions, which allows for the unambiguous assignment of experimental IR peaks to specific functional groups (e.g., C=O stretch, N-H bend, C=C aromatic stretches).

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). By calculating the first several electronic transitions, a theoretical UV-Vis spectrum can be constructed. This is useful for interpreting the electronic structure and understanding the nature of the molecular orbitals involved in the absorption of light.

Role of 1 Phenylisoquinolin 3 2h One As a Synthetic Intermediate and Scaffold

Building Block in Heterocyclic Synthesis

The isoquinolin-3(2H)-one moiety, particularly its dihydro derivative, is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. beilstein-journals.orgnih.gov These structures serve as fundamental building blocks for the construction of a wide array of more complex heterocyclic systems. beilstein-journals.org The chemical reactivity of the lactam function, the aromatic rings, and the benzylic position allows for diverse transformations.

A streamlined protocol for the trans-diastereoselective introduction of an aryl substituent at the 4-position of the 1,4-dihydroisoquinol-3-one (1,4-DHIQ) scaffold highlights its utility. beilstein-journals.orgnih.gov This method involves a direct Regitz diazo transfer onto readily available 3(2H)-isoquinolones, followed by an acid-promoted hydroarylation. beilstein-journals.org This two-step sequence is applicable to a wide range of substrates, demonstrating the scaffold's robustness and versatility in generating molecular diversity. beilstein-journals.org The ability to conveniently and independently vary substituents at three different positions of the lactam moiety makes the 1,4-DHIQ platform highly suitable for creating libraries of novel compounds. beilstein-journals.orgnih.gov

Precursor for Complex Polycyclic Systems (e.g., indeno[1,2,3-ij]isoquinolines)

The 1-phenylisoquinolin-3(2H)-one framework is a key precursor for the synthesis of intricate polycyclic systems, such as the indeno[1,2,3-ij]isoquinolines. These complex structures are of interest due to their presence in natural alkaloids and their potential as topoisomerase I inhibitors.

A notable synthetic route utilizes 8-phenyl-3,4-dihydro-1(2H)-isoquinolinones, closely related to the title compound, to construct the indeno[1,2,3-ij]isoquinoline core. The synthesis involves a Vilsmeier-Haack reaction followed by a reduction step. Specifically, treatment of the isoquinolinone lactam with phosphorus oxychloride (POCl3) under Vilsmeier conditions induces cyclization to form an isoquinolinium salt, which is then reduced, for example with sodium borohydride, to yield the final tetrahydroindeno[1,2,3-ij]isoquinoline structure. This sequence provides an effective method for accessing these complex polycyclic alkaloids.

Table 1: Synthesis of Tetrahydroindeno[1,2,3-ij]isoquinolines

Step Reagents Intermediate/Product Purpose
1 Phenyl-dihydro-isoquinolinone Isoquinolinium Salt Vilsmeier-Haack reaction to induce electrophilic cyclization onto the phenyl ring.
2 Sodium Borohydride (NaBH4) Tetrahydroindeno[1,2,3-ij]isoquinoline Reduction of the intermediate isoquinolinium salt to the final polycyclic system.

Scaffold for Ligand Design in Catalysis

While the broader class of isoquinoline (B145761) derivatives has been explored for use as chiral ligands in catalytic asymmetric reactions, the specific application of this compound as a scaffold for ligand design in catalysis is not extensively documented in current literature. nih.gov The utility of a scaffold in catalysis often relies on its ability to form stable complexes with metal centers and to create a well-defined chiral environment to control stereoselectivity. The rigid structure of the isoquinolinone core, combined with its potential for functionalization on both the phenyl and isoquinoline rings, suggests its potential as a platform for developing novel ligands. However, dedicated research focusing on this particular application for the this compound molecule itself remains a prospective area for investigation.

Applications in Materials Science (e.g., fluorophores, optoelectronics)

The isoquinoline scaffold is a component in the design of advanced materials, particularly those with unique photophysical properties. amerigoscientific.com Derivatives of isoquinoline are recognized for their fluorescent properties and are investigated as potential fluorophores for various applications, including bio-imaging and optoelectronics. nih.gov

Research into related structures demonstrates the potential of the isoquinoline core in developing fluorescent materials. For instance, isoquinoline-3-amine derivatives are known to exhibit fluorescence. nih.gov Furthermore, novel families of isoquinoline-based fluorophores, such as boroisoquinolines, have been synthesized. nih.gov These compounds show efficient fluorescence in the 400–600 nm range with remarkably large Stokes shifts (>100 nm), a desirable characteristic for fluorescent probes. nih.gov Other studies on 1,7/8-substituted isoquinolines have revealed dual-state emissions and reversible solid-state acidochromic activities, indicating their potential as stimulus-responsive materials. rsc.org These properties are attributed to changes in intramolecular charge transfer upon protonation. rsc.org

The development of isoquinoline-based polymers and their use as ligands in metal-organic frameworks (MOFs) further underscores their role in materials science for creating conductive and optical materials. amerigoscientific.com While specific data for this compound is limited, the properties of its close derivatives suggest that this scaffold is a promising platform for designing novel fluorophores and optoelectronic materials.

Table 2: Photophysical Properties of Selected Isoquinoline Derivative Families

Compound Family Key Photophysical Property Potential Application
Boroisoquinolines Efficient fluorescence (400-600 nm), Large Stokes shifts (>100 nm) nih.gov Fluorescent labels and probes nih.gov
1,7/8-Substituted Isoquinolines Dual-state emission, Solid-state acidochromism rsc.org Stimulus-responsive materials, Sensors rsc.org
Isoquinoline-3-amine derivatives Fluorescence emission nih.gov Organic fluorophores nih.gov

Advanced Analytical Methodologies in 1 Phenylisoquinolin 3 2h One Research

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 1-Phenylisoquinolin-3(2H)-one, offering precise mass measurements that facilitate the determination of elemental composition and aid in structural elucidation. mdpi.comresearchgate.net This technique is particularly valuable for confirming the identity of newly synthesized derivatives and for monitoring the progress of chemical reactions.

In the context of this compound research, HRMS provides the exact molecular weight of the compound, allowing for the calculation of its molecular formula with a high degree of confidence. mdpi.com The high resolution and accuracy of instruments like the ESI-FT ICR mass spectrometer or Quadrupole-Orbitrap mass analyzers enable the differentiation between compounds with very similar nominal masses. researchgate.netnih.gov

During reaction monitoring, HRMS can be used to track the consumption of starting materials and the formation of products in real-time. By analyzing small aliquots from a reaction mixture, researchers can determine the optimal reaction time and conditions. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, helping to piece together the molecular framework of this compound and its analogues. researchgate.net

Below is a table of HRMS data for several derivatives of this compound, demonstrating the precision of this technique.

CompoundMolecular FormulaCalculated [M+H]+Found [M+H]+
2-(3-Morpholinopropyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidC23H27N2O4395.1971395.1967 nih.gov
1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidC25H24NO3386.1756386.1754 nih.gov
1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidC23H17F3NO4428.1110428.1100 nih.gov
2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidC28H21ClNO4470.1159470.1147 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound and its derivatives in solution. wisdomlib.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. uomosul.edu.iq For this compound, characteristic signals in the aromatic region confirm the presence of the phenyl and isoquinoline (B145761) ring systems, while the chemical shifts and coupling constants of the protons on the heterocyclic ring provide insights into its conformation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. acgpubs.org The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The carbonyl carbon of the lactam ring in this compound, for example, exhibits a characteristic downfield shift.

The following tables present representative ¹H and ¹³C NMR data for derivatives of this compound.

¹H NMR Data for Selected this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm)
2-(Benzo[d] nih.govrsc.orgdioxol-5-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidDMSO-d613.03 (s, 1H), 8.09–8.07 (m, 1H), 7.61–7.56 (m, 2H), 7.50–7.47 (m, 1H), 7.19–7.18 (m, 3H), 7.05–7.04 (m, 2H), 6.84–6.78 (m, 2H), 6.63–6.61 (m, 1H), 6.00 (s, 1H), 5.98 (s, 1H), 5.42 (d, J = 4.8 Hz, 1H), 4.95 (d, J = 4.8 Hz, 1H) nih.gov
2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidDMSO-d613.01 (s, 1H), 8.10–8.08 (m, 1H), 7.74–7.73 (m, 1H), 7.65–7.58 (m, 3H), 7.53–7.50 (m, 1H), 7.46–7.44 (m, 1H), 7.21–7.19 (m, 3H), 7.11–7.09 (m, 2H), 5.69 (d, J = 4.4 Hz, 1H), 4.86 (d, J = 4.4 Hz, 1H) nih.gov

¹³C NMR Data for Selected this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm)
2-(Benzo[d] nih.govrsc.orgdioxol-5-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidDMSO-d6170.5, 163.1, 147.1, 145.8, 137.2, 135.6, 134.3, 132.3, 129.2, 128.2, 128.1, 128.0, 127.8, 127.6, 120.8, 118.1, 108.9, 107.8, 101.5, 64.8, 49.0 nih.gov
2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidDMSO-d6170.6, 163.4, 140.6, 136.8, 134.8, 133.1, 132.8, 131.8, 128.6, 128.1, 128.0, 127.9, 127.8, 127.0, 126.6 (q, 2JC–F = 31.4 Hz), 122.5 (q, 1JC–F = 273.2 Hz), 63.7, 49.2 nih.gov

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. nih.gov The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. nih.gov

The crystal structure of the closely related isomer, 3-Phenylisoquinolin-1(2H)-one, has been determined, revealing a planar isoquinolinone group with a twisted phenyl ring attached. nih.govdoaj.orgresearchgate.net The crystal packing is characterized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which form centrosymmetric dimers. nih.govresearchgate.net

Below is a table summarizing the crystallographic data for 3-Phenylisoquinolin-1(2H)-one.

ParameterValue
Molecular FormulaC15H11NO nih.gov
Molecular Weight221.25 nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1
a (Å)3.8692 (5) nih.gov
b (Å)12.0171 (16) nih.gov
c (Å)12.3209 (16) nih.gov
α (°)106.652 (2) nih.gov
β (°)94.137 (2) nih.gov
γ (°)90.579 (2) nih.gov
Volume (ų)547.14 (12) nih.gov
Z2 nih.gov
Dihedral Angle (°)39.44 (4) nih.govresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the separation and the physicochemical properties of the compound.

Column Chromatography is a widely used preparative technique for purifying this compound and its derivatives. nih.gov This method involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org By using an appropriate solvent system (mobile phase), the components of the mixture are separated based on their differential adsorption to the stationary phase.

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of reactions and to determine the purity of a sample. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of stationary phase. The plate is then developed in a solvent chamber, and the separated components are visualized, often under UV light. The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for the quantitative determination of purity. HPLC is particularly suitable for non-volatile and thermally sensitive compounds like this compound. The compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. The retention time, the time it takes for the compound to elute from the column, is a highly reproducible parameter that can be used for identification and quantification. While less common for this class of compounds due to their relatively high boiling points, GC can be employed for more volatile derivatives.

Emerging Research Directions and Future Perspectives for 1 Phenylisoquinolin 3 2h One Chemistry

Development of Novel and Atom-Economical Synthetic Approaches

The demand for greener and more efficient chemical processes is driving the development of advanced synthetic methods for constructing the isoquinolin-3(2H)-one core. Historically, syntheses often required harsh conditions and had limited functional group tolerance acs.org. Modern research is focused on transition-metal-catalyzed C-H activation and annulation reactions, which offer highly atom-economical pathways by minimizing the need for pre-functionalized starting materials.

Strategies involving rhodium(III) and cobalt(III) catalysis have been particularly successful. For instance, Rh(III)-catalyzed redox-neutral annulation of primary benzamides with diazo compounds provides a direct route to isoquinolinones, releasing only nitrogen and water as benign byproducts organic-chemistry.org. Similarly, Co(III)-catalyzed annulation of benzamides with vinylene carbonate has been shown to produce isoquinolinones in very good yields organic-chemistry.org. Another innovative approach utilizes a Rh(III)-catalyzed reaction where a hydrazone acts as an oxidizing directing group, enabling C-H bond activation and annulation without an external oxidant, proceeding through C-C and C-N bond formation coupled with N-N bond cleavage acs.org. Palladium catalysis has also been employed in the C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to yield 3,4-substituted hydroisoquinolones with excellent regioselectivity mdpi.com.

Beyond metal catalysis, a recent frontier is the use of electron donor–acceptor (EDA) complexes to generate the isoquinoline (B145761) scaffold. This metal-free strategy represents a simple and direct method that aligns with the principles of sustainable chemistry acs.org.

Table 1: Comparison of Modern Synthetic Approaches to Isoquinolin-3-ones
MethodCatalyst/PromoterKey ReactantsKey FeaturesReference
Rh-Catalyzed C-H AnnulationRhodium(III) ComplexBenzamides, Diazo CompoundsRedox-neutral, high atom economy, N2 and H2O byproducts. organic-chemistry.org
Co-Catalyzed C-H AnnulationCobalt(III) ComplexBenzamides, Vinylene CarbonateRedox-neutral, tolerates diverse functional groups. organic-chemistry.org
Pd-Catalyzed C-H AnnulationPd(CH3CN)2Cl2N-methoxy Benzamides, Allenoic Acid EstersForms 3,4-dihydroisoquinolin-1(2H)-ones with excellent regioselectivity. mdpi.com
EDA Complex StrategyNone (Metal-Free)(Not specified)Visible-light mediated, sustainable, avoids metal catalysts. acs.org

Exploration of Unconventional Reactivity Patterns and Mechanistic Discoveries

A deeper understanding of the reactivity of the 1-phenylisoquinolin-3(2H)-one nucleus is crucial for its application in synthesizing more complex molecules. Theoretical studies on the parent isoquinoline molecule indicate that the positional order of electrophilic reactivity is 4 > 5 = 7 > 8 > 6 > 3 > 1, with the C4 position being the most activated rsc.org. This provides a predictive framework for functionalizing the isoquinolinone scaffold. Indeed, selective C4-arylation has been achieved through an electrophilic palladation pathway, while C8-arylation can be accomplished using an Iridium(III) catalytic system, demonstrating that reactivity can be controlled by the choice of catalyst organic-chemistry.org.

Significant effort is also being directed toward elucidating the mechanisms of key synthetic reactions. Detailed mechanistic studies of the Rh(III)-catalyzed C-H annulation of arylaldimines with alkynes are providing insight into the catalytic cycle researchgate.net. Furthermore, recent investigations into the Castagnoli-Cushman reaction, which produces dihydroisoquinolone structures, have resolved longstanding uncertainties. Through crossover experiments and in-situ spectroscopy, it has been confirmed that the reaction proceeds through amide-acid intermediates that undergo equilibrium with their anhydride (B1165640) forms before engaging in a Mannich-like cyclization organic-chemistry.org. Such mechanistic discoveries are vital for optimizing reaction conditions and expanding the scope of these powerful transformations.

Integration into Advanced Functional Materials

While much of the research on isoquinoline derivatives has focused on medicinal chemistry, an exciting future direction is their integration into advanced functional materials. The inherent electronic and photophysical properties of the isoquinoline framework make it a promising building block for materials science applications rsc.org.

Isoquinoline-based polymers and copolymers are being explored for the development of conductive materials, optical materials, and sensors amerigoscientific.com. The fused aromatic system can be tailored through chemical synthesis to fine-tune electronic properties, making these derivatives suitable for use in organic semiconductors rsc.org. For example, 1-phenylisoquinoline (B189431) has been identified as a useful ligand for synthesizing dopants for Organic Light-Emitting Diodes (OLEDs) sigmaaldrich.com.

Furthermore, the fluorescent properties of many isoquinoline derivatives are being actively investigated nih.gov. This opens the door for their use as fluorescent dyes and probes. A specific application that has been demonstrated is the use of molecules containing isoquinoline end-capping units as electrochromic materials, which can change color upon electrochemical stimulation and could be used in applications like smart windows mdpi.com.

Predictive Design of this compound Derivatives through Computational Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel this compound derivatives. A variety of in silico methodologies are being employed to predict biological activity, understand structure-activity relationships (SAR), and guide the design of new compounds with enhanced properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of 3-arylisoquinoline antitumor agents to develop predictive pharmacophore models nih.gov. These models help identify the key structural features responsible for a molecule's activity. Molecular docking studies are used to simulate the binding of isoquinolinone derivatives to biological targets, such as protein kinases, providing insights into the specific interactions that govern binding affinity rsc.orgplos.orgnih.gov.

For a more dynamic understanding, molecular dynamics (MD) simulations can be performed to assess the stability of ligand-protein complexes over time rsc.orgnih.gov. In addition, Density Functional Theory (DFT) calculations are used to explore the structural, electronic, spectroscopic, and thermodynamic properties of these molecules nih.govresearchgate.net. By calculating frontier molecular orbitals (HOMO-LUMO), researchers can gain insights into the molecule's reactivity and electronic transitions researchgate.netmdpi.com. These combined computational approaches allow for the rational, predictive design of new derivatives with potentially superior potency and selectivity, significantly reducing the need for exhaustive trial-and-error synthesis.

Table 2: Application of Computational Methods in Isoquinolinone Research
Computational MethodApplicationKey InsightsReference
3D-QSAR / CoMFADefining pharmacophore models for antitumor agents.Identifies steric and electrostatic fields crucial for biological activity. nih.gov
Molecular DockingPredicting binding modes of inhibitors to protein targets.Reveals key interactions (e.g., hydrogen bonding) in the active site. rsc.orgplos.org
Molecular Dynamics (MD)Assessing the stability of ligand-protein complexes.Provides a dynamic view of binding interactions and conformational changes. rsc.orgnih.gov
Density Functional Theory (DFT)Calculating electronic structure and properties.Determines HOMO-LUMO gaps, molecular electrostatic potential, and reactivity. researchgate.netmdpi.com

Multicomponent Reactions Featuring this compound as a Key Component

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient strategy for generating molecular complexity. The development of MCRs to construct or utilize the isoquinolin-3(2H)-one scaffold is a significant area of emerging research due to its alignment with the principles of step- and atom-economy.

A prominent example is the three-component Castagnoli-Cushman reaction (3C-CCR), which utilizes a homophthalic anhydride, an aldehyde, and an amine (like ammonium (B1175870) acetate) to diastereoselectively synthesize 3,4-dihydroisoquinolin-1-one derivatives organic-chemistry.orgtandfonline.comnih.govfao.org. This reaction allows for the rapid assembly of the core structure from simple and readily available starting materials.

Transition-metal catalysis is also enabling novel MCRs. A one-pot, three-component synthesis of isoquinolones has been developed via Rh(III)-catalyzed C-H activation, involving the reaction of 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids nih.govacs.org. Another three-component approach involves the coupling of imines with diazo malonates to afford isoquinolin-3-ones organic-chemistry.org. These MCR strategies provide powerful and convergent pathways to libraries of substituted this compound analogues for biological screening and materials science exploration.

Table 3: Multicomponent Reactions for the Synthesis of Isoquinolinone Scaffolds
Reaction Name/TypeKey ComponentsProduct TypeKey FeaturesReference
Castagnoli-Cushman Reaction (3C-CCR)Homophthalic anhydride, Aldehyde, Ammonium acetate (B1210297)3,4-Dihydroisoquinolin-1-onesHigh diastereoselectivity, operational simplicity. organic-chemistry.orgtandfonline.comnih.gov
Rh(III)-Catalyzed C-H Activation2-Oxazolines, Iodonium ylides, Carboxylic acidsMultifunctionalized isoquinolonesRedox-neutral, wide functional group tolerance, high yields. nih.govacs.org
Zinc-Promoted C-H ActivationImines, Diazo malonates, (Ketone/Aldehyde)Isoquinolin-3-onesRedox-neutral, three-component coupling. organic-chemistry.org

Q & A

Q. Basic Research Focus

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), carbonyl groups (δ 165–170 ppm in 13C NMR), and substituent-specific shifts (e.g., methyl groups at δ 2.1–2.5 ppm). Coupling patterns help confirm regiochemistry .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate molecular weight and structural motifs. For example, a derivative with m/z 315.2 corresponds to C19H18N2O2 .

What crystallographic strategies are recommended for determining the structure of this compound analogs?

Q. Advanced Research Focus

  • X-ray Diffraction : Use single-crystal X-ray studies (e.g., SHELX software suite) to resolve hydrogen bonding and torsion angles. For example, a related phenylisoquinolinone analog showed a dihedral angle of 39.44° between the isoquinolinone core and phenyl ring .
  • Hydrogen Bonding Analysis : Intermolecular N–H⋯O and C–H⋯O interactions stabilize crystal packing, forming centrosymmetric dimers. SHELXL refinement with R factor <0.05 ensures accuracy .

How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Q. Advanced Research Focus

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., chloro, nitro) at the 6-position enhances acetylcholinesterase inhibition (e.g., IC50 <10 µM) .
  • Pharmacophore Modeling : Correlate dihedral angles (e.g., planar isoquinolinone vs. twisted phenyl ring) with binding affinity using software like AutoDock. Derivatives with a 57.84° dihedral angle showed improved π-π stacking in target proteins .

How can researchers resolve contradictions in pharmacological or synthetic data for this compound class?

Q. Advanced Research Focus

  • Reproducibility Checks : Validate reaction yields by testing alternative catalysts (e.g., InCl3 vs. traditional acid/base catalysts) .
  • Purity Analysis : Use HPLC (e.g., 99.6% purity thresholds) to rule out impurities affecting bioactivity .
  • Crystallographic Validation : Cross-check NMR/MS data with X-ray structures to confirm regiochemistry and stereochemistry .

What computational methods support the optimization of this compound derivatives?

Q. Advanced Research Focus

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys-based pipelines) predict feasible routes using databases like PISTACHIO and BKMS_METABOLIC .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., carbonyl groups susceptible to nucleophilic attack) .

How do hydrogen-bonding motifs influence the physicochemical properties of these compounds?

Q. Advanced Research Focus

  • Solubility and Stability : Centrosymmetric dimers formed via N–H⋯O bonds reduce solubility but enhance thermal stability (e.g., melting points >200°C) .
  • Bioavailability : Derivatives with intermolecular C–H⋯O interactions exhibit improved membrane permeability, as shown in logP studies .

What are the challenges in scaling up laboratory synthesis to gram-scale production?

Q. Advanced Research Focus

  • Catalyst Efficiency : Transition from microwave-assisted reactions (milligram scale) to flow chemistry systems for continuous synthesis .
  • Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography to reduce solvent waste .

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